molecular formula C10H16BNO4 B11749421 {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid

Cat. No.: B11749421
M. Wt: 225.05 g/mol
InChI Key: CGNGRRXKNSSFDR-UHFFFAOYSA-N
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Description

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then subjected to boronation reactions to introduce the boronic acid functionality.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid is unique due to its specific structure, which includes a pyrrole ring and a Boc-protected amine. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C10H16BNO4

Molecular Weight

225.05 g/mol

IUPAC Name

[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO4/c1-7-5-6-8(11(14)15)12(7)9(13)16-10(2,3)4/h5-6,14-15H,1-4H3

InChI Key

CGNGRRXKNSSFDR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(N1C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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